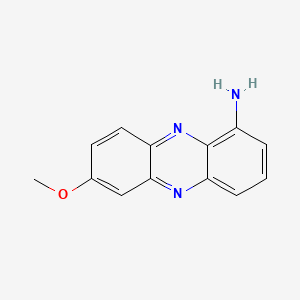

7-Methoxyphenazin-1-amine

Beschreibung

Eigenschaften

CAS-Nummer |

18450-05-0 |

|---|---|

Molekularformel |

C13H11N3O |

Molekulargewicht |

225.251 |

IUPAC-Name |

7-methoxyphenazin-1-amine |

InChI |

InChI=1S/C13H11N3O/c1-17-8-5-6-10-12(7-8)15-11-4-2-3-9(14)13(11)16-10/h2-7H,14H2,1H3 |

InChI-Schlüssel |

DOKYBQBAPUSQKN-UHFFFAOYSA-N |

SMILES |

COC1=CC2=NC3=C(C(=CC=C3)N)N=C2C=C1 |

Synonyme |

1-Amino-7-methoxyphenazine |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Jourdan-Ullmann Coupling: Formation of 2-((4-Methoxyphenyl)amino)-3-nitrobenzoic Acid

The synthesis begins with a copper-promoted Jourdan-Ullmann coupling between 2-bromo-3-nitrobenzoic acid and 4-methoxyaniline . This reaction forms a diarylamine intermediate, which serves as the precursor for phenazine ring construction.

-

Catalyst : Copper powder (0.05 mmol per 1.52 mmol aniline)

-

Solvent : 2,3-Butanediol

-

Base : N-Ethylmorpholine (1.3 equiv relative to aniline)

-

Temperature : 70°C

-

Duration : 17 hours

-

Yield : ~94% (for analogous substrates)

The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amine group of 4-methoxyaniline displaces the bromine atom on the electron-deficient aryl halide. The nitro group at the 3-position remains intact, critical for subsequent reductive cyclization.

Reductive Cyclization: Synthesis of 7-Methoxy-phenazine-1-carboxylic Acid

The diarylamine intermediate undergoes reductive cyclization using sodium borohydride (NaBH₄) under basic conditions to form the phenazine core. This step simultaneously reduces the nitro group and facilitates ring closure.

-

Reducing Agent : Sodium borohydride (5–10 equiv)

-

Solvent : Aqueous sodium hydroxide (2N) or methanol

-

Temperature : 60–70°C (reflux for methanol-based reactions)

-

Duration : 24 hours

-

Yield : 26–41% (varies with substituents)

The mechanism involves nitro group reduction to an amine, followed by intramolecular cyclization with the carboxylic acid moiety to form the phenazine ring. Excessive reaction times (>36 hours) or insufficient NaBH₄ can lead to byproducts and reduced yields.

Curtius Rearrangement: Conversion to 7-Methoxyphenazin-1-amine

The final step employs a Curtius rearrangement to transform the carboxylic acid group of the phenazine intermediate into an amine. This one-pot reaction utilizes diphenylphosphoryl azide (DPPA) to generate an acyl azide, which thermally decomposes to an isocyanate intermediate before hydrolysis to the primary amine.

-

Reagents : DPPA (1.2 equiv), water

-

Solvent : Tetrahydrofuran (THF)

-

Temperature : Room temperature to reflux

-

Duration : 12–24 hours

-

Yield : 26% (for 7-methoxyphenazin-1-amine)

The reaction sequence is highly sensitive to moisture and requires rigorous exclusion of air to prevent side reactions.

Optimization and Challenges

Jourdan-Ullmann Coupling

-

Copper Catalyst : Essential for facilitating the C–N bond formation; omission results in no reaction.

-

Solvent Choice : 2,3-Butanediol enhances reaction efficiency compared to polar aprotic solvents.

-

Scalability : The reaction scales linearly, but prolonged heating (>20 hours) may degrade sensitive substrates.

Reductive Cyclization

Curtius Rearrangement

-

Azide Stability : Acyl azides are thermally labile; gentle heating (40–60°C) prevents explosive decomposition.

-

Workup : Acidic quenching (HCl) precipitates the product, simplifying purification.

Analytical Characterization

7-Methoxyphenazin-1-amine was characterized using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). Key data include:

Table 1: Spectral Data for 7-Methoxyphenazin-1-amine

| Technique | Data |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 8.04 (d, J = 9.4 Hz, 1H), 7.60 (m, 1H), 7.48 (d, J = 8.8 Hz, 1H), 3.92 (s, 3H, OCH₃) |

| HRMS (DART) | Calculated for C₁₃H₁₁N₃O [M+H]⁺: 226.0975; Found: 226.0978 |

The methoxy group resonates as a singlet at δ 3.92, while aromatic protons exhibit coupling patterns consistent with the phenazine scaffold.

Alternative Synthetic Approaches

While the Curtius rearrangement is the primary route to 7-methoxyphenazin-1-amine, other methods could theoretically be explored:

-

Hofmann Rearrangement : Conversion of a primary amide to an amine via bromine and base. However, this method is less feasible for electron-deficient aromatic systems due to side reactions.

-

Direct Amination : Palladium-catalyzed C–H amination remains unexplored for this substrate but could offer a more direct pathway if optimized.

Analyse Chemischer Reaktionen

7-Methoxyphenazin-1-amine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

Wissenschaftliche Forschungsanwendungen

7-Methoxyphenazin-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex phenazine derivatives.

Biology: The compound exhibits antimicrobial properties, making it useful in studying bacterial resistance mechanisms.

Medicine: Its antitumor activity is being explored for potential cancer therapies.

Industry: The compound is used in the development of dyes and pigments due to its stable color properties

Wirkmechanismus

The mechanism of action of 7-Methoxyphenazin-1-amine involves its interaction with cellular components. It can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can damage cellular components such as DNA, proteins, and lipids, ultimately causing cell death . The compound’s ability to interfere with cellular respiration and energy production also contributes to its antimicrobial and antitumor activities .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Key Observations:

Core Structure Differences: Phenazines (e.g., 7-Methoxyphenazin-1-amine) exhibit a planar, conjugated system with two nitrogen atoms, favoring redox activity and π-π interactions. Benzodiazepines () are non-planar, with a seven-membered ring system, often associated with neurological effects .

Substituent Effects: Methoxy Groups: Present in both 7-Methoxyphenazin-1-amine and the benzo[c]phenothiazine derivative, these groups enhance solubility but may reduce membrane permeability. Halogens (Cl, F): In benzodiazepine and quinazoline impurities (), halogens increase lipophilicity and metabolic stability but may introduce toxicity risks . Amine Groups: The primary amine in 7-Methoxyphenazin-1-amine contrasts with the tertiary amine in the phenothiazine derivative, affecting hydrogen-bonding capacity and target interactions.

Synthetic Yields: 7-Methoxyphenazin-1-amine is obtained in 26% yield, suggesting room for optimization in phenazine synthesis . No yield data are provided for comparison compounds.

Research Implications and Limitations

- Pharmacological Potential: The amine and methoxy groups in 7-Methoxyphenazin-1-amine make it a candidate for antimicrobial or anticancer studies, though direct bioactivity data are lacking.

- Limitations : Comparative studies on solubility, stability, or biological activity are absent in the provided evidence. Further research is needed to explore structure-activity relationships.

- Contradictions/Missing Data : and describe structurally distinct compounds, limiting direct comparisons. Phenazine derivatives with varied substituents (e.g., halogens, alkyl chains) should be synthesized and tested for robust conclusions.

References: – Synthesis and spectral data of 7-Methoxyphenazin-1-amine. – Structural data for benzodiazepine/quinazoline impurities. – Benzo[c]phenothiazine derivative properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.